Product packaging for S-Cysteinosuccinic acid(Cat. No.:CAS No. 34317-60-7)

S-Cysteinosuccinic acid

Cat. No.: B1208771
CAS No.: 34317-60-7
M. Wt: 237.23 g/mol
InChI Key: XPKKFTKCRVIDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-Cysteinosuccinic acid, also known as S-cysteinosuccinate or ADC, is a specialized organic compound belonging to the class of cysteine and derivatives . It has the chemical formula C7H11NO6S and an average molecular weight of 237.23 g/mol . This solid compound is highly soluble in water and is characterized by multiple carboxylic acid groups, contributing to its properties . Recent cutting-edge research has identified this compound as a key response metabolite in the tolerance mechanisms of the fungus Aspergillus fumigatus under cadmium (Cd) stress . Metabolomic and transcriptomic analysis revealed that the expression of this compound was significantly up-regulated after Cd exposure, suggesting its involvement in critical metabolic pathways for fungal heavy metal detoxification, including energy metabolism, amino acid metabolism, and the ABC transport system . This highlights its specific research value in environmental microbiology and bioremediation studies, particularly for understanding how organisms mitigate heavy metal toxicity. The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO6S B1208771 S-Cysteinosuccinic acid CAS No. 34317-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-2-carboxyethyl)sulfanylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO6S/c8-3(6(11)12)2-15-4(7(13)14)1-5(9)10/h3-4H,1-2,8H2,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKKFTKCRVIDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)SCC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955869
Record name 2-[(2-Amino-2-carboxyethyl)sulfanyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name S-Cysteinosuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029418
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

34317-60-7
Record name 2-[(2-Amino-2-carboxyethyl)thio]butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34317-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(1,2-Dicarboxyethyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034317607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-Amino-2-carboxyethyl)sulfanyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Cysteinosuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029418
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

132 - 134 °C
Record name S-Cysteinosuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029418
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Complex Metabolic Pathways of S Cysteinosuccinic Acid

Biosynthesis of S-Cysteinosuccinic Acid from Precursor Metabolites

The formation of this compound occurs through the chemical reaction of two precursor metabolites: the amino acid L-cysteine (B1669680) and the TCA cycle intermediate, fumarate (B1241708). This reaction is a Michael addition, a nucleophilic addition of the thiol group of cysteine to the α,β-unsaturated carbonyl system of fumarate. While the outline specifies enzymatic biosynthesis, current scientific literature describes this as a spontaneous chemical modification that can occur under physiological conditions, particularly when fumarate concentrations are elevated. It is presently unclear whether a specific enzyme facilitates or catalyzes this reaction in vivo.

Intermediary Metabolism of Methionine and Cysteine in this compound Formation

The biosynthesis of this compound is intrinsically linked to the metabolic pathways of the sulfur-containing amino acids, methionine and cysteine. Cysteine serves as the direct sulfur-donating precursor for SCS formation.

In mammals, cysteine is considered a semi-essential amino acid, as it can be synthesized from the essential amino acid methionine through the transsulfuration pathway. This pathway involves a series of enzymatic steps:

Methionine is converted to S-adenosylmethionine (SAM).

SAM participates in methylation reactions, yielding S-adenosylhomocysteine (SAH).

SAH is hydrolyzed to homocysteine.

The enzyme Cystathionine β-synthase catalyzes the condensation of homocysteine with serine to form cystathionine.

Cystathionine is then cleaved by Cystathionine γ-lyase to yield L-cysteine, α-ketobutyrate, and ammonia.

This newly synthesized cysteine molecule is then available to react with fumarate to form this compound. Therefore, the metabolic flux through the methionine degradation and transsulfuration pathway directly influences the availability of one of the key precursors for SCS synthesis.

EnzymePathway Step
Methionyl-tRNA synthetaseActivation of Methionine
S-adenosylmethionine synthetaseMethionine to S-adenosylmethionine (SAM)
MethyltransferasesSAM to S-adenosylhomocysteine (SAH)
S-adenosylhomocysteine hydrolaseSAH to Homocysteine
Cystathionine β-synthaseHomocysteine + Serine to Cystathionine
Cystathionine γ-lyaseCystathionine to L-Cysteine

Cellular Uptake Mechanisms and Intracellular Transport Dynamics of this compound

Detailed scientific information regarding the specific cellular uptake mechanisms and intracellular transport dynamics for this compound is not currently available in the literature. Research has primarily focused on the transport of its precursors, cysteine and its oxidized form, cystine. Cells have multiple transport systems for these amino acids to ensure a sufficient supply for protein synthesis, glutathione (B108866) production, and other metabolic needs.

Role of Specific Transporters, e.g., Cystine/Glutamate (B1630785) Antiporter (x_c^−), in this compound Homeostasis

There is no direct experimental evidence to confirm that the cystine/glutamate antiporter, system x_c⁻, transports this compound. However, due to structural similarities with other known substrates, its potential involvement can be hypothesized. System x_c⁻ is an amino acid antiporter that mediates the uptake of extracellular L-cystine in exchange for intracellular L-glutamate.

Research on a structurally related compound, S-sulfocysteine (SSC), has shown that its cellular uptake is facilitated by the x_c⁻ transporter. nih.gov Inhibition of the transporter led to reduced SSC uptake, while its overexpression enhanced uptake. nih.gov Given that this compound is also a cysteine derivative with a bulky, negatively charged side group, it is plausible that it could also be a substrate for system x_c⁻ or other amino acid transporters. However, this remains speculative and requires direct experimental validation to determine the specific transporters involved in this compound homeostasis.

Transporter SystemSubstratesTransport Mechanism
System x_c⁻ (SLC7A11/SLC3A2)Cystine, GlutamateAntiporter (Na⁺-independent)
Alanine-Serine-Cysteine Transporter 2 (ASCT2/SLC1A5)Alanine, Serine, Cysteine, GlutamineAntiporter (Na⁺-dependent)
Excitatory Amino Acid Transporters (EAATs)Glutamate, Aspartate, CysteineSymporter (Na⁺/K⁺-dependent)
Large Neutral Amino Acid Transporters (LATs)Large neutral amino acidsAntiporter (Na⁺-independent)

Degradation Pathways and Biotransformation of this compound

The specific metabolic pathways responsible for the degradation and biotransformation of this compound have not been elucidated in the scientific literature. The Human Metabolome Database (HMDB) notes that the metabolic pathways for this compound are not available. hmdb.ca

Formation of Cysteine and Other Sulfur-Containing Metabolites from this compound

As the degradation pathways of this compound are unknown, the specific products, including the potential regeneration of cysteine or the formation of other sulfur-containing metabolites, have not been identified. It is plausible that the thioether bond could be cleaved to release cysteine and succinate (B1194679), but the enzymes and mechanisms involved in such a process are yet to be discovered.

Systemic Integration of this compound within Core Metabolic Networks

This compound is positioned at a unique intersection of major metabolic pathways, directly linking sulfur amino acid metabolism with central carbon metabolism.

Connection to Amino Acid Metabolism: Its formation is dependent on the availability of L-cysteine. Cellular cysteine levels are tightly regulated through dietary intake, protein breakdown, and de novo synthesis from methionine. Therefore, fluctuations in protein metabolism or the transsulfuration pathway can directly impact the potential for SCS synthesis.

Connection to the Tricarboxylic Acid (TCA) Cycle: The second precursor, fumarate, is a key intermediate in the TCA cycle, a central hub for the oxidation of carbohydrates, fats, and proteins to produce energy. The concentration of fumarate is typically low, but can increase significantly in certain metabolic states or genetic disorders, such as deficiencies in the enzyme fumarate hydratase.

This dual origin means that the concentration of this compound can serve as an integrative biomarker reflecting the status of both sulfur amino acid pools and the TCA cycle. For instance, an accumulation of this compound could signify a bottleneck in the TCA cycle (leading to high fumarate) or an overproduction or altered catabolism of cysteine. This integration makes it a valuable marker in metabolomic studies investigating mitochondrial dysfunction and metabolic stress.

Interconnections with the Tricarboxylic Acid Cycle and Related Anaplerotic Fluxes

The formation of this compound provides a direct and significant link between the metabolism of sulfur-containing amino acids and the tricarboxylic acid (TCA) cycle, a central hub for cellular energy production and biosynthesis. S-CSA is synthesized via a Michael addition reaction, where the sulfhydryl group of a cysteine residue reacts with fumarate, an intermediate of the TCA cycle. This non-enzymatic reaction establishes a direct bridge between two major metabolic networks.

The consumption of fumarate for the synthesis of S-CSA is considered a cataplerotic process. Cataplerosis involves the removal of intermediates from the TCA cycle for use in other biosynthetic pathways. wikipedia.orgresearchgate.net As fumarate is siphoned away from the cycle to form S-CSA, the pool of TCA cycle intermediates is depleted. To maintain the cycle's integrity and function, the cell must replenish these intermediates through anaplerotic reactions. wikipedia.org Anaplerosis, meaning 'to fill up', is crucial for balancing the outflow of metabolites used for biosynthesis. wikipedia.org

Key anaplerotic reactions that can compensate for the loss of fumarate include the conversion of pyruvate (B1213749) to oxaloacetate, and the conversion of glutamate to α-ketoglutarate. wikipedia.org Therefore, conditions that lead to an accumulation of fumarate can drive the formation of S-CSA, creating a metabolic sink that necessitates a corresponding increase in anaplerotic flux to sustain cellular energy metabolism.

MetaboliteRole in the InterconnectionMetabolic Pathway
FumarateReactant in S-CSA synthesisTricarboxylic Acid (TCA) Cycle
CysteineReactant in S-CSA synthesisAmino Acid Metabolism
This compoundProduct of the reactionMetabolic byproduct/marker
OxaloacetateReplenished by anaplerosisTricarboxylic Acid (TCA) Cycle
α-KetoglutarateReplenished by anaplerosisTricarboxylic Acid (TCA) Cycle

Linkages to Glutathione Metabolism and Broader Amino Acid Metabolic Pathways

The biosynthesis of this compound is intrinsically linked to the metabolism of glutathione and the broader network of amino acid pathways through its consumption of cysteine. Cysteine is a sulfur-containing amino acid that serves as a critical precursor for the synthesis of glutathione (γ-glutamyl-cysteinyl-glycine), a primary cellular antioxidant. nih.gov

The synthesis of glutathione is highly dependent on the availability of its constituent amino acids, particularly cysteine. nih.gov The formation of S-CSA represents a competing pathway for cysteine utilization. Under conditions of high fumarate levels, the increased production of S-CSA could potentially limit the pool of cysteine available for glutathione synthesis. This diversion of cysteine may impact the cell's capacity to maintain its redox balance, especially under conditions of oxidative stress. nih.gov

This connection highlights the broader integration of S-CSA within sulfur amino acid metabolism. Cysteine itself is derived from methionine, another sulfur-containing amino acid, through the transsulfuration pathway. nih.gov Therefore, the metabolic fate of cysteine—whether it is incorporated into proteins, used for glutathione synthesis, or converted to S-CSA—is tightly regulated within the larger framework of amino acid homeostasis. nih.gov The formation of S-CSA can be seen as a metabolic overflow mechanism when intermediates from the TCA cycle and sulfur amino acid pathways accumulate.

MetaboliteRole in Linked PathwaysPrimary Metabolic Context
CysteinePrecursor for S-CSA and GlutathioneSulfur Amino Acid Metabolism
Glutathione (GSH)Major cellular antioxidant; synthesis depends on cysteineGlutathione Metabolism
This compoundProduct of cysteine and fumarate reactionMetabolic byproduct/marker
MethioninePrecursor for cysteine synthesisSulfur Amino Acid Metabolism
FumarateReactant from the TCA cycleEnergy Metabolism

Elucidation of Molecular and Cellular Functions of S Cysteinosuccinic Acid

Central Role of S-Cysteinosuccinic Acid in Cellular Redox Homeostasis

The role of this compound in cellular redox homeostasis is intrinsically linked to its nature as a cysteine derivative. Cysteine is a pivotal amino acid in maintaining the cellular redox balance due to the reactive thiol group of its side chain. This thiol group can undergo various oxidation-reduction reactions, making it a central player in antioxidant defense and redox signaling. However, in this compound, this critical thiol group is modified, which alters its direct participation in the redox processes characteristic of free cysteine.

This compound as a Redox Mediator: Mechanisms Involving the Thiolate Group

The capacity of a cysteine residue to act as a redox mediator is primarily dependent on its thiol group, which can be deprotonated to form a highly reactive thiolate anion. This thiolate is a potent nucleophile and is susceptible to oxidation, allowing it to participate in a variety of redox reactions that are crucial for cellular function.

In this compound, the sulfur atom is bonded to a succinic acid moiety, forming a thioether linkage. This modification fundamentally alters the redox properties of the cysteine residue. The thioether bond is significantly more stable and less prone to oxidation compared to the free thiol group of cysteine. Consequently, this compound itself is not a direct redox mediator in the same way as cysteine. Its contribution to redox homeostasis is indirect, primarily through its formation and the metabolic context in which it arises. The formation of this compound is a result of a Michael addition reaction between the thiol group of cysteine and fumarate (B1241708), an intermediate of the tricarboxylic acid (TCA) cycle. This reaction is non-enzymatic and irreversible. frontiersin.orgnih.gov

Enhancement of Cellular Antioxidant Capacity via Glutathione (B108866) (GSH) Modulation

Glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine, is the most abundant non-protein thiol in cells and a cornerstone of the cellular antioxidant defense system. The availability of cysteine is often the rate-limiting factor for GSH synthesis. Therefore, any compound that can influence the intracellular pool of cysteine can indirectly affect the cellular antioxidant capacity by modulating GSH levels.

While direct evidence for this compound enhancing cellular antioxidant capacity through GSH modulation is not available, the irreversible nature of its formation from cysteine suggests a different role. The succination of cysteine residues to form this compound consumes cysteine, potentially impacting the pool available for GSH synthesis. nih.gov There is evidence that the succination of proteins, which involves the formation of this compound, can compete with the reversible S-glutathionylation of protein thiols, a process that is critical for redox signaling and antioxidant defense. nih.gov

ParameterDescriptionReference
Precursor for GSH Synthesis Cysteine is a direct precursor for the synthesis of glutathione (GSH). nih.gov
This compound Formation Formed by the irreversible reaction of cysteine with fumarate. frontiersin.orgnih.gov
Impact on Cysteine Pool The formation of this compound consumes cysteine.
Competition with Glutathionylation Succination of protein thiols may compete with S-glutathionylation. nih.gov

This compound Involvement in Protein Post-Translational Modifications

This compound is itself a product of a post-translational modification (PTM) of cysteine residues in proteins. This modification, termed "succination," has significant implications for protein structure and function.

Formation of Mixed Disulfides with Key Cellular Proteins and its Functional Implications

The term "mixed disulfide" typically refers to a reversible disulfide bond formed between a protein cysteine thiol and a small-molecule thiol, such as glutathione. However, the formation of this compound on a protein does not result in a disulfide bond. Instead, it is an irreversible Michael addition reaction that forms a stable thioether linkage between the cysteine sulfur and a carbon atom of fumarate. frontiersin.orgnih.gov

This irreversible modification, or succination, of protein thiols has profound functional consequences. It is considered a marker of mitochondrial stress and has been implicated in the pathophysiology of various diseases. frontiersin.orgnih.gov The addition of the succinyl group introduces a bulky, negatively charged moiety, which can lead to significant changes in protein conformation, and consequently, its function. nih.gov Succination has been shown to inactivate enzymes and disrupt protein-protein interactions. frontiersin.org There is also evidence that the same low pKa thiols in proteins are targeted by both succination and S-glutathionylation, suggesting a competitive relationship between these two modifications under conditions of metabolic stress. nih.gov

Functional Implications of Protein Succination

Functional Consequence Description Reference
Enzyme Inactivation Succination of active site cysteines can lead to a loss of catalytic function. frontiersin.org
Altered Protein Structure The addition of a succinyl group can induce conformational changes in proteins. nih.gov
Disruption of Protein Interactions Changes in protein structure and charge can interfere with binding to other proteins.

| Marker of Mitochondrial Stress | Increased protein succination is associated with mitochondrial dysfunction. | frontiersin.orgnih.gov |

Mechanistic Insights into this compound's Cellular Bioactivity

The cellular bioactivity of this compound is primarily understood through the lens of protein succination, which is its manifestation within the cellular environment.

Modulatory Effects on Cell Viability and Productivity in in vitro Systems (e.g., Chinese Hamster Ovary Cells)

There is currently no available research data specifically investigating the modulatory effects of exogenously added this compound on the viability and productivity of Chinese Hamster Ovary (CHO) cells or other in vitro systems.

Research on cysteine derivatives in CHO cell culture has primarily focused on more stable cysteine analogues, such as S-Sulfocysteine, to overcome the instability of cysteine in culture media. These studies have shown that S-Sulfocysteine can support cell growth and productivity by acting as a bioavailable source of cysteine. However, these findings cannot be directly extrapolated to this compound due to their distinct chemical structures and metabolic fates.

The endogenous formation of this compound on proteins within CHO cells, as a consequence of metabolic stress, would be expected to have a negative impact on cell viability and productivity. This is because widespread, irreversible protein modification would likely lead to cellular dysfunction and apoptosis. However, direct experimental evidence for this in CHO cell bioprocessing is lacking. Insufficient levels of cysteine in the feed for CHO cell cultures have been shown to lead to oxidative stress, which negatively impacts cell viability and protein production. nih.govresearchgate.net

Advanced Analytical Methodologies for S Cysteinosuccinic Acid Research

High-Resolution Chromatographic Techniques for S-Cysteinosuccinic Acid Separation and Detection

Chromatography is fundamental to isolating S-CSA from thousands of other metabolites present in biological samples. The choice of technique depends on the specific research question, the required sensitivity, and the complexity of the sample matrix.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of this compound. This approach offers high sensitivity and selectivity, making it ideal for detecting low-abundance metabolites in intricate samples. Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use columns with smaller particles, provide faster analysis times and improved resolution compared to traditional HPLC.

When coupled with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) instrument, UHPLC-Q-TOF-MS allows for the determination of the precise molecular mass of S-CSA and its fragments. This high mass accuracy (typically within 5 ppm error) is essential for confirming the elemental composition and confidently identifying the compound nih.gov. Experimental data for S-CSA obtained via LC-MS shows a precursor ion ([M+H]⁺) with a mass-to-charge ratio (m/z) of 238.0377, which corresponds to its chemical formula, C₇H₁₁NO₆S nih.gov. The analysis is typically performed in positive electrospray ionization (ESI) mode nih.gov. Tandem mass spectrometry (MS/MS) further confirms the identity by fragmenting the precursor ion and analyzing the resulting product ions, creating a unique spectral fingerprint for the molecule.

Table 1: Experimental LC-MS/MS Parameters and Fragmentation Data for this compound.
ParameterValue/DescriptionSource
InstrumentThermo Q Exactive HF (Q-Orbitrap) nih.gov
Ionization ModeElectrospray Ionization (ESI), Positive nih.gov
Precursor Type[M+H]⁺ nih.gov
Precursor m/z238.0377 nih.gov
Collision Energy30 eV nih.gov
Top 5 Product Ions (m/z)148.99025, 221.01134, 202.0168, 238.03783, 120.99558 nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for metabolite analysis. However, due to the polar and non-volatile nature of amino acids and their derivatives like S-CSA, direct analysis by GC-MS is not feasible sigmaaldrich.com. A chemical modification step, known as derivatization, is required to make the analyte more volatile and thermally stable sigmaaldrich.comresearchgate.net.

Common derivatization strategies for compounds containing active hydrogens (in -OH, -NH₂, and -SH groups) include silylation sigmaaldrich.com. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens with nonpolar tert-butyldimethylsilyl (TBDMS) groups sigmaaldrich.com. This process increases the volatility of S-CSA, allowing it to be separated on a GC column and subsequently detected by mass spectrometry researchgate.neturan.ua. The resulting derivatized molecule produces characteristic fragments upon ionization, which aids in its identification and quantification sigmaaldrich.com. Although effective, derivatization adds complexity to sample preparation and requires careful optimization to ensure complete and reproducible reactions uran.ua.

High-Performance Anion-Exchange Chromatography (HPAEC) is a specialized technique well-suited for the separation of acidic and polar molecules. Given that this compound is a tricarboxylic acid, it carries a negative charge at neutral or alkaline pH and can be effectively retained and separated on an anion-exchange column hmdb.ca. This method is particularly useful for separating isomers and other closely related acidic compounds that may be difficult to resolve using reversed-phase chromatography researchgate.net.

HPAEC is often paired with Pulsed Amperometric Detection (PAD), a highly sensitive detection method for electroactive compounds, particularly carbohydrates nih.gov. For non-electroactive analytes like S-CSA, HPAEC can be coupled with other detectors, such as a conductivity detector (often after a suppressor system) or mass spectrometry nih.govnih.gov. Coupling HPAEC with MS allows for both high-resolution separation and specific detection, providing a powerful tool for the analysis of complex mixtures of organic acids nih.gov.

Innovations in Mass Spectrometry for this compound Profiling

Advances in mass spectrometry have significantly enhanced the ability to profile S-CSA and other metabolites, offering greater accuracy, sensitivity, and throughput. These innovations are critical for quantitative metabolomics and the discovery of subtle metabolic changes.

Chemical Isotope Labeling (CIL) coupled with LC-MS is an advanced strategy for accurate metabolite quantification. This technique involves derivatizing the analytes in a sample with a light-isotope (e.g., ¹²C) labeled reagent, while a pooled reference sample is labeled with a heavy-isotope (e.g., ¹³C) version of the same reagent tmiclinode.com. The sample and reference are then mixed and analyzed together by LC-MS tmiclinode.com.

This compound has been identified in metabolomics analyses utilizing this methodology tmiclinode.com. The key advantage of CIL LC-MS is that the light- and heavy-labeled versions of the same metabolite co-elute chromatographically but are separated by a known mass difference in the mass spectrometer. By comparing the peak intensity ratio of the ¹²C-labeled analyte from the individual sample to the ¹³C-labeled analyte from the reference pool, precise relative quantification can be achieved, minimizing experimental variations related to sample preparation and instrument performance tmiclinode.com.

Quadrupole-Orbitrap (Q-Orbitrap) mass spectrometers represent a leading technology in High-Resolution Accurate Mass Spectrometry (HRAMS) mdpi.com. These hybrid instruments combine a quadrupole mass filter for precursor ion selection with an Orbitrap mass analyzer that measures m/z values with very high resolution (often >30,000) and mass accuracy (<5 ppm) mdpi.comrockefeller.edu.

The experimental mass spectrum for this compound has been acquired on a Q-Orbitrap instrument (Thermo Q Exactive HF), confirming its molecular formula through an accurate mass measurement of the protonated molecule at m/z 238.0377 nih.gov. This level of precision is crucial for distinguishing S-CSA from other isobaric compounds (molecules with the same nominal mass but different elemental compositions) that may be present in a biological sample. The high resolving power also allows for the separation of isotopic peaks, which can be used to further confirm the elemental formula and support metabolite identification juniperpublishers.com. HRAMS is indispensable for non-targeted metabolomics studies where the identities of thousands of compounds are determined based on their accurate mass.

Table of Mentioned Compounds

Compound Name
This compound
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

Comprehensive Sample Preparation Strategies and Data Processing Protocols in this compound Metabolomics

A foundational step in S-CSC metabolomics is the immediate quenching of metabolic activity at the point of sample collection to prevent artefactual changes in its concentration. This is typically achieved by snap-freezing samples in liquid nitrogen and storing them at -80°C until analysis. Subsequent sample preparation protocols for S-CSC analysis generally involve the extraction of metabolites from the biological matrix and the removal of interfering substances, primarily proteins.

A widely adopted method for the extraction of polar metabolites like S-CSC is protein precipitation using cold organic solvents. Methanol, often in combination with water and/or acetonitrile (B52724), is a common choice due to its efficiency in denaturing and precipitating proteins while solubilizing small molecules. For instance, a typical protocol might involve the addition of a three-fold volume of ice-cold methanol to a plasma or tissue homogenate sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing S-CSC and other metabolites, is then carefully collected for analysis.

For more complex matrices or when higher sample purity is required, solid-phase extraction (SPE) may be employed. SPE can selectively isolate classes of metabolites or remove specific interferences. For an acidic compound like S-CSC, an anion exchange SPE cartridge could be utilized to capture the analyte, followed by elution with a suitable solvent, thereby concentrating the analyte and removing neutral and cationic impurities.

Data processing is a multi-step procedure that transforms the raw analytical data into a format suitable for statistical analysis and biological interpretation. In both targeted and untargeted approaches, the initial steps involve the conversion of raw data files into a common format (e.g., mzXML, mzML) and the detection of chromatographic peaks corresponding to S-CSC. This is followed by peak alignment across multiple samples to correct for retention time variations.

Subsequent data processing steps diverge depending on the analytical strategy. In targeted analysis, the integrated peak areas of S-CSC are normalized to an internal standard to correct for variations in sample preparation and instrument response. In untargeted metabolomics, a more comprehensive normalization, such as probabilistic quotient normalization (PQN) or normalization to total ion current (TIC), is often applied to the entire dataset. Following normalization, the data is typically scaled (e.g., auto-scaling or Pareto scaling) to give each variable equal weight in subsequent multivariate statistical analyses, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA). These statistical methods help to identify patterns and potential biomarkers in large datasets.

The following interactive table provides an overview of common sample preparation and data processing strategies for this compound metabolomics.

StepStrategyDescriptionConsiderations for this compound
Sample Collection & Quenching Snap-freezingImmediate freezing in liquid nitrogen to halt enzymatic activity.Crucial for preventing changes in S-CSC levels post-collection.
Metabolite Extraction Protein PrecipitationUse of cold organic solvents (e.g., methanol, acetonitrile) to precipitate proteins and extract metabolites.Efficient for extracting the polar S-CSC from various biological matrices.
Solid-Phase Extraction (SPE)Use of a solid sorbent to selectively retain S-CSC and remove interferences.Can provide cleaner samples and analyte concentration. Anion exchange SPE is suitable for the acidic nature of S-CSC.
Data Acquisition LC-MS/MSLiquid chromatography coupled with tandem mass spectrometry.Provides high sensitivity and selectivity for S-CSC analysis.
Data Processing: Peak Processing Peak Detection & AlignmentIdentification of chromatographic peaks and correction of retention time shifts across samples.Accurate peak integration is critical for quantification.
Data Processing: Normalization Internal Standard NormalizationUse of a stable isotope-labeled internal standard (e.g., 13C, 15N-S-CSC) to correct for analytical variability.The gold standard for targeted quantification of S-CSC.
Global Normalization (e.g., PQN, TIC)Normalization of the entire dataset to a common reference.Commonly used in untargeted metabolomics studies that include S-CSC.
Data Processing: Statistical Analysis Univariate & Multivariate AnalysisStatistical tests (e.g., t-test, ANOVA) and pattern recognition techniques (e.g., PCA, PLS-DA) to identify significant changes in S-CSC levels.Essential for interpreting the biological relevance of S-CSC in the context of the study.

Considerations for Metabolite Identification and Absolute/Relative Quantification

The confident identification and accurate quantification of this compound are paramount for its meaningful biological interpretation. A multi-tiered approach, combining various analytical techniques and data analysis strategies, is typically employed to achieve this.

Metabolite Identification:

The unequivocal identification of S-CSC relies on comparing the analytical properties of the experimentally detected compound with those of an authentic chemical standard. The gold standard for identification involves matching the retention time in liquid chromatography and the mass spectrum, including the precursor ion mass-to-charge ratio (m/z) and the fragmentation pattern (MS/MS spectrum), of the analyte with that of a purified S-CSC standard analyzed under identical conditions. schd-shimadzu.com High-resolution mass spectrometry is instrumental in providing accurate mass measurements, which can help to determine the elemental composition of the molecule and further increase the confidence in its identification.

In untargeted metabolomics studies where authentic standards may not be available for all detected features, a putative identification of S-CSC can be made based on accurate mass matching to metabolomics databases such as the Human Metabolome Database (HMDB) and PubChem. nih.gov Further confidence can be gained by comparing the experimental MS/MS fragmentation pattern with in-silico predicted fragmentation patterns or with spectral data from public repositories.

Absolute vs. Relative Quantification:

The quantification of S-CSC can be performed in either an absolute or a relative manner, depending on the research objectives and the availability of appropriate standards.

Absolute quantification aims to determine the exact concentration of S-CSC in a biological sample, typically expressed in units such as micromoles per liter (µmol/L) or nanomoles per gram of tissue (nmol/g). This is achieved by creating a calibration curve using a series of known concentrations of a purified S-CSC standard. The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled S-CSC) is highly recommended for absolute quantification. This internal standard is added to the sample at a known concentration at the beginning of the sample preparation process and helps to correct for any metabolite loss during extraction and for variations in instrument response.

Relative quantification , on the other hand, determines the change in the abundance of S-CSC across different sample groups (e.g., control vs. treated) without determining its absolute concentration. This approach is common in untargeted metabolomics studies where the primary goal is to identify metabolites that are significantly up- or down-regulated. In relative quantification, the peak area or intensity of the S-CSC signal is measured and compared between groups. While not providing absolute concentration values, relative quantification is a powerful tool for hypothesis generation and for identifying biomarkers.

The following interactive table summarizes key considerations for the identification and quantification of this compound.

AspectMethodDescriptionKey Considerations for this compound
Identification Comparison to Authentic StandardMatching retention time and MS/MS fragmentation pattern with a purified S-CSC standard.The most definitive method for identification. S-CSC standards are commercially available. schd-shimadzu.com
Database MatchingComparing accurate mass and/or MS/MS spectra to entries in metabolomics databases (e.g., HMDB, PubChem).Provides putative identification in the absence of a standard.
Quantification Absolute QuantificationDetermination of the exact concentration using a calibration curve and a stable isotope-labeled internal standard.Provides precise concentration values, essential for clinical and mechanistic studies.
Relative QuantificationMeasurement of the relative change in S-CSC levels between sample groups.Useful for large-scale screening and biomarker discovery in untargeted metabolomics.

Investigations of S Cysteinosuccinic Acid in Diverse Biological Systems and Preclinical Models

Functional Studies of S-Cysteinosuccinic Acid in Controlled Cellular Environments

The utility of in vitro systems is paramount in dissecting the specific cellular and molecular functions of compounds like this compound. By controlling the extracellular environment, researchers can observe the direct effects of this molecule on cellular processes.

Applications in Chinese Hamster Ovary (CHO) Cell Culture Systems

Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry for the production of recombinant proteins. The composition of the cell culture media is critical for optimal cell growth and protein production. While direct studies on this compound in CHO cells are not extensively documented, research on related cysteine derivatives, such as S-Sulfocysteine (SSC), provides valuable insights.

L-cysteine (B1669680) is an essential amino acid for CHO cells, but it is unstable in culture media. nih.gov Cysteine derivatives are therefore explored as more stable alternatives to support cell growth and productivity. nih.govnih.gov Studies have shown that SSC, a bioavailable L-cysteine derivative, is effectively taken up and metabolized by CHO cells. nih.gov The uptake of SSC is thought to be facilitated by the cystine/glutamate (B1630785) antiporter. nih.gov Once inside the cell, these derivatives can release cysteine, thereby supporting vital cellular functions, including the synthesis of glutathione (B108866), a key antioxidant. nih.gov Given that this compound is also a cysteine derivative, it is plausible that it could serve a similar function in CHO cell culture systems, potentially influencing cellular metabolism, redox balance, and recombinant protein production. dtu.dkbiorxiv.org

Table 1: Investigated Properties of Cysteine Derivatives in CHO Cell Cultures

Parameter Observation with Cysteine Derivatives (e.g., S-Sulfocysteine) Potential Implication for this compound
Stability in Media More stable than L-cysteine, preventing precipitation. nih.gov Could offer improved stability in culture media.
Cellular Uptake Utilizes existing amino acid transporters (e.g., cystine/glutamate antiporter). nih.gov May be taken up by CHO cells through similar transport mechanisms.
Metabolism Metabolized to provide a source of intracellular cysteine. nih.gov Could potentially be metabolized to release cysteine and succinate (B1194679).
Effect on Cell Growth Supports viable cell density and productivity. nih.gov May positively influence cell growth and recombinant protein synthesis.

| Redox Balance | Influences the intracellular glutathione pool and antioxidant response. nih.gov | Could impact cellular redox homeostasis through its cysteine component. |

This table is based on data from studies on S-Sulfocysteine as a proxy for the potential functions of this compound.

Evaluation of this compound in in vivo Animal Models

Animal models provide a systemic context to understand the physiological and pathological effects of this compound. Research in this area has spanned multiple organ systems, revealing its involvement in hepatic, neurological, and cardiovascular processes.

Hepatic System Responses and Liver Injury Mitigation Mechanisms

The liver is a central hub for metabolism, and its response to various compounds can indicate their therapeutic or toxic potential. While direct studies on this compound in liver injury are limited, the roles of its constituent molecules, cysteine and succinate, are well-established.

Cysteine and its derivatives, like N-acetylcysteine (NAC), are known to protect the liver from damage. nih.govresearchgate.netmdpi.com They act as precursors to glutathione, a potent antioxidant that neutralizes reactive oxygen species (ROS) generated during toxic insults, such as from acetaminophen overdose. nih.govconsensus.appnih.gov Cysteine-containing compounds can also suppress inflammation and modulate ethanol metabolism, further contributing to their hepatoprotective effects. consensus.app

Succinate, on the other hand, has been implicated as a signaling molecule in liver damage. dtu.dk In conditions of ischemic liver injury, succinate can be released from damaged hepatocytes and act as a paracrine signal that activates hepatic stellate cells, a key event in the progression of liver fibrosis. dtu.dk Therefore, the effect of this compound on the liver could be complex, with the cysteine moiety potentially offering protection while the succinate component could be involved in injury signaling.

Neurobiological Research: this compound in Cognitive Function and Neurological Pathways (e.g., Radiation-Induced Impairment)

A significant finding has been the identification of this compound as a differential metabolite in the brain tissue of rats with radiation-induced cognitive impairment. nih.gov In a study investigating the effects of ionizing radiation on the brain, metabolomic analysis revealed an increase in this compound levels in the radiation-exposed group compared to the control group. nih.gov This suggests that this compound may be a biomarker of radiation-induced brain injury. nih.govnih.govresearchgate.net

The study further demonstrated that treatment with hydrogen-rich water, which has neuroprotective effects, led to a decrease in the elevated levels of this compound, alongside improvements in cognitive function. nih.gov This finding points to a potential role of this compound in the pathological processes underlying radiation-induced cognitive deficits. The accumulation of this metabolite may be linked to disruptions in metabolic pathways within the brain following radiation exposure.

Table 2: this compound Levels in a Rat Model of Radiation-Induced Cognitive Impairment

Experimental Group Relative Level of this compound in Brain Tissue
Control Baseline
Radiation-Exposed Increased (↑)

This table is based on findings from a metabolomics study on rat brain tissue. nih.gov

Cardiovascular System Dynamics: this compound in Ex Situ Heart Perfusion Studies

Ex situ heart perfusion is a technique used to maintain the viability of a donor heart outside the body, allowing for assessment and potential therapeutic interventions before transplantation. Metabolomic analysis of the perfusate and cardiac tissue during ex situ perfusion can provide insights into the metabolic state of the heart.

While direct measurement of this compound in ex situ heart perfusion studies has not been specifically reported, the roles of its components are relevant to cardiac metabolism. Cysteine is involved in cardiovascular regulation, and its administration into the brain has been shown to produce cardiovascular effects. nih.gov Succinate is a key intermediate in the mitochondrial energy metabolism of the heart. nih.govaccscience.comresearchgate.netnih.gov Alterations in succinate metabolism have been linked to cardiovascular diseases. nih.govaccscience.comresearchgate.net In a study on doxorubicin-induced cardiotoxicity, this compound was identified as a discriminant metabolite, suggesting its involvement in the metabolic disturbances of heart cells. acs.org

Metabolomic Profiling of this compound in Other Biological Compartments (e.g., Urine, Serum, Brain Tissue, Honey)

Metabolomic profiling has enabled the detection of this compound in various biological matrices, providing clues about its distribution and potential as a biomarker.

Urine and Serum: this compound has been identified in human urine and is expected to be present in blood. hmdb.ca Its presence in these biofluids makes it accessible for monitoring and could reflect systemic metabolic changes. fatihozaltin.com

Brain Tissue: As mentioned previously, this compound has been detected in brain tissue, with its levels being altered in response to radiation-induced injury. nih.gov

Other Tissues: A metabolomics study on Beijing-You chicken breast meat identified this compound as one of the metabolites that showed a lasting downregulation from day 150 to day 450 of growth. mdpi.com

Honey: Honey contains a variety of organic acids and amino acids. mdpi.com Sulfur-containing amino acids, such as methionine, have been detected in some types of honey. nih.gov While this compound has not been explicitly identified in honey, the presence of its precursors and other related compounds suggests that it could potentially be a minor component, though further research is needed to confirm this. mdpi.comnih.govresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.net

Table 3: Detection of this compound in Various Biological Samples

Biological Compartment Detection Status Associated Context/Findings
Urine Detected hmdb.ca Potential biomarker for systemic metabolic state. fatihozaltin.com
Serum/Blood Expected to be present hmdb.ca May reflect metabolic changes in various conditions.
Brain Tissue Detected nih.gov Levels are altered in radiation-induced cognitive impairment.
Chicken Breast Meat Detected mdpi.com Levels change with the age of the chicken.

| Honey | Not explicitly detected | The presence of sulfur-containing amino acids and organic acids suggests its potential presence. mdpi.comnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.net |

Comparative Analyses of this compound Levels across Organisms and Physiological States (e.g., Zebrafish, Rats, Fungi)

Direct quantitative data on this compound (SCSA) levels across zebrafish, rats, and fungi are not extensively documented in publicly available literature. However, the presence and physiological relevance of SCSA can be inferred from the existence of its constituent metabolic pathways in these organisms. SCSA is formed from the reaction of cysteine and fumarate (B1241708), both of which are central molecules in ubiquitous metabolic pathways.

Zebrafish (Danio rerio): The zebrafish is a well-established model organism for studying development and disease. While direct measurements of SCSA are sparse, the components for its synthesis are readily available. Zebrafish possess a conserved citric acid cycle, ensuring the production of fumarate. Similarly, cysteine metabolism is crucial for their development and cellular homeostasis. Fluorescent probes have been developed for the detection and imaging of cysteine in zebrafish, highlighting the importance of this amino acid in their biological systems. nih.gov Given that zebrafish are used to model metabolic acidosis and ionic balance, conditions that can alter cellular metabolism, it is plausible that SCSA levels may fluctuate in response to such physiological stress.

Rats (Rattus norvegicus): In rat models, the precursors for SCSA are well-studied. Cysteine and its derivatives are known to be present in various rat tissues, with enzymatic activities related to their metabolism showing changes during development in the retina, brain, liver, kidney, lung, and spleen. nih.gov Fumarate, as a key intermediate of the Krebs cycle, is also abundant. nih.govnih.gov Studies on the pharmacokinetics of succinic acid (a structurally related dicarboxylic acid) in mice have shown its distribution in the liver, adipose tissue, and kidneys, suggesting that dicarboxylic acids are actively metabolized and distributed throughout the body. nih.gov The formation of SCSA is therefore biochemically feasible in rats, and its levels would likely be influenced by factors affecting both cysteine and fumarate pools, such as diet, metabolic rate, and oxidative stress.

Fungi: Fungi exhibit diverse metabolic capabilities, including the synthesis of sulfur-containing amino acids like cysteine and methionine. researchgate.net Sulfur uptake and its incorporation into these amino acids are essential for fungal growth, oxidative stress defense, and the biosynthesis of various metabolites. nih.gov The citric acid cycle, which produces fumarate, is a central metabolic hub in most fungi, providing energy and biosynthetic precursors. The enzymatic machinery for both cysteine and fumarate production is well-conserved, indicating that the synthesis of SCSA is possible. Its concentration would likely vary depending on the fungal species, growth conditions, and the availability of sulfur and carbon sources.

Table 1: Presence of this compound Precursors and Related Metabolic Pathways in Selected Organisms
OrganismCysteine MetabolismFumarate Production (TCA Cycle)Potential for SCSA FormationNotes
ZebrafishPresent and essential for development. nih.govConserved and active.HighUsed as a model for metabolic stress, which could influence SCSA levels.
RatsPresent in various tissues with age-dependent enzyme activity. nih.govCentral to energy metabolism. nih.govnih.govHighLevels likely influenced by diet and physiological state.
FungiEssential for growth and secondary metabolism. researchgate.netnih.govA key pathway for energy and precursor synthesis.HighLevels are expected to be species- and condition-dependent.

Comparative Biochemistry of this compound with Structurally and Functionally Related Metabolites

Analysis of Structural Analogues and Their Divergent Biological Roles (e.g., Succinic Acid, Oxalosuccinic Acid, S-Sulfocysteine, Cysteinyl-Tyrosine)

This compound's biochemical significance can be further understood by comparing it with structurally and functionally related metabolites. These comparisons reveal how subtle changes in chemical structure can lead to vastly different biological roles.

Succinic Acid: Structurally, SCSA is a derivative of succinic acid with a cysteine moiety attached. Succinic acid, as its anion succinate, is a central intermediate in the citric acid cycle, where it is oxidized to fumarate. wikipedia.orgdrugbank.com Beyond its role in energy metabolism, succinate can be transported out of the mitochondria to act as an intracellular signaling molecule, influencing epigenetic regulation and gene expression. wikipedia.org Its accumulation is linked to inflammatory and metabolic stress conditions. nbinno.com While SCSA shares the succinic acid backbone, the addition of the cysteine group introduces a reactive thiol group and an amino group, fundamentally altering its chemical properties and likely its biological functions, moving beyond a primary role in energy metabolism to one potentially involved in redox signaling and amino acid metabolism.

Oxalosuccinic Acid: Oxalosuccinic acid is an unstable, six-carbon intermediate in the citric acid cycle, formed from the oxidation of isocitrate. wikipedia.orgvedantu.comvedantu.com It is a transient alpha-keto acid that is rapidly decarboxylated to alpha-ketoglutarate. wikipedia.orgvedantu.com Unlike the more stable SCSA, the primary role of oxalosuccinic acid is as a short-lived intermediary in a core metabolic pathway. ebi.ac.uk Both are tricarboxylic acids, but SCSA's thioether linkage provides greater stability and the potential for a wider range of interactions and functions outside of the immediate confines of the citric acid cycle.

S-Sulfocysteine: S-Sulfocysteine (SSC) is another cysteine derivative where a sulfonic acid group is attached to the sulfur atom. This modification makes SSC more stable than cysteine, protecting the thiol group from oxidation. frontiersin.orgnih.gov SSC is known to be a bioavailable source of cysteine and is metabolized intracellularly to release cysteine, which can then be used for glutathione and taurine synthesis. nih.govdntb.gov.uanih.gov However, SSC also acts as a structural analog of glutamate and can function as an N-methyl-D-aspartate (NMDA) receptor agonist, which can lead to neurotoxicity at high concentrations. rupahealth.com In contrast, SCSA is formed by the addition of a dicarboxylic acid, not a sulfonic acid group. This difference in structure means SCSA is not a direct precursor for cysteine in the same way as SSC and likely has a distinct set of biological activities not directly related to NMDA receptor agonism.

Cysteinyl-Tyrosine: Cysteinyl-Tyrosine is a dipeptide, a molecule where cysteine and tyrosine are linked by a peptide bond. nih.gov Its biological role is fundamentally different from SCSA. As a dipeptide, it is primarily a building block for proteins or a product of protein degradation. Dipeptides like cysteinyl-tyrosine can be used to overcome the poor solubility of individual amino acids like cysteine and tyrosine in cell culture media, supporting cellular growth and protein production. clemson.edu SCSA, on the other hand, is a metabolite formed through a thioether linkage, not a peptide bond, and is involved in metabolic pathways rather than directly in protein synthesis.

Table 2: Comparative Analysis of this compound and Its Structural Analogues
CompoundKey Structural FeaturePrimary Biological RoleKey Differences from SCSA
This compoundCysteine linked to succinic acid via a thioether bond.Metabolite linking cysteine and TCA cycle metabolism.N/A
Succinic AcidFour-carbon dicarboxylic acid. wikipedia.orgTCA cycle intermediate; signaling molecule. wikipedia.orgdrugbank.comLacks the cysteine moiety, thiol group, and amino group.
Oxalosuccinic AcidSix-carbon tricarboxylic alpha-keto acid. wikipedia.orgUnstable intermediate in the TCA cycle. wikipedia.orgvedantu.comvedantu.comHighly unstable; lacks sulfur and an amino group.
S-SulfocysteineCysteine with a sulfonic acid group on the sulfur. frontiersin.orgnih.govStable cysteine source; NMDA receptor agonist. nih.govdntb.gov.uarupahealth.comDifferent chemical linkage (sulfonic acid vs. succinic acid); acts as a direct cysteine prodrug.
Cysteinyl-TyrosineDipeptide with a peptide bond between cysteine and tyrosine. nih.govComponent of protein synthesis/degradation; nutrient supplement. clemson.eduPeptide bond vs. thioether linkage; different metabolic context (protein metabolism vs. small molecule metabolism).

Evolutionary and Species-Specific Differences in this compound Metabolism and Function

The metabolism and function of this compound are intrinsically linked to the evolution of two fundamental biochemical pathways: the citric acid cycle (TCA cycle) and cysteine metabolism. The core components of the TCA cycle are highly conserved across all aerobic life, from bacteria to eukaryotes, suggesting it was an early evolving metabolic pathway. wikipedia.org Similarly, the pathways for the biosynthesis and utilization of cysteine, a crucial amino acid for protein structure and redox chemistry, are widespread. nih.govwikipedia.org

The formation of SCSA is a non-enzymatic Michael addition reaction between the thiol group of cysteine and the double bond of fumarate. Therefore, the potential for SCSA to form exists in any organism where these two metabolites are present in the same cellular compartment. The evolutionary conservation of both the TCA cycle and cysteine metabolism suggests that SCSA could be a metabolite that has been present throughout a significant portion of evolutionary history.

Species-specific differences in SCSA metabolism are likely to arise from variations in the regulation and flux of the pathways that produce its precursors.

Cysteine Synthesis: While all organisms utilize cysteine, the pathways to synthesize it can differ. For instance, mammals can synthesize cysteine from methionine via the transsulfuration pathway, but this capability varies between tissues. biorxiv.orgnih.gov In contrast, plants and many microorganisms synthesize cysteine from serine and inorganic sulfide. nih.gov These different primary sources of cysteine could lead to species-specific differences in the availability of cysteine for SCSA formation.

Fumarate Metabolism: The concentration of fumarate can also vary significantly between species and even between different cell types within an organism. nih.gov In some organisms, the TCA cycle may operate as a branched pathway rather than a complete cycle, which would alter the steady-state concentrations of intermediates like fumarate. mdpi.com Furthermore, mutations in the enzyme fumarate hydratase, which converts fumarate to malate, can lead to a massive accumulation of fumarate, a condition associated with certain cancers in humans. nih.gov In such contexts, the production of SCSA would be significantly increased.

The function of SCSA may also have evolved differently in various lineages. In organisms or tissues with high levels of oxidative stress, the formation of SCSA could serve as a mechanism to sequester reactive cysteine or to modulate the levels of fumarate. The evolutionary pressures that shaped the regulation of the TCA cycle and cysteine metabolism in different species would, in turn, have influenced the role and importance of this compound.

Frontiers in S Cysteinosuccinic Acid Research and Future Academic Directions

Leveraging S-Cysteinosuccinic Acid in Advanced Redox Proteomics for Cysteine Functionality Mapping

The modification of proteins by this compound, a process termed "succination," represents a direct link between mitochondrial metabolism and the functionality of the cysteine proteome. Cysteine residues are critical to protein structure and function, and their thiol groups are susceptible to a variety of modifications that regulate cellular signaling. nih.govcreative-proteomics.com While much of redox proteomics has focused on oxidative modifications, the study of succination as a non-redox, metabolite-driven modification is a burgeoning field. rsc.orgnih.gov

Advanced redox proteomics techniques are pivotal for mapping the specific cysteine residues that undergo succination. Mass spectrometry (MS)-based approaches are at the forefront of this effort, enabling the precise identification and quantification of post-translationally modified peptides. creative-proteomics.com Methodologies such as Isotope-Coded Affinity Tags (ICAT) and other stable isotope labeling techniques can be adapted to compare the extent of succination across different biological states, providing a global view of how metabolic stress impacts the proteome. nih.govresearchgate.net

Research has shown that succination occurs via a Michael addition reaction between the sulfhydryl group of a cysteine residue and fumarate (B1241708) under physiological conditions. nih.gov This discovery has established a new paradigm for understanding how endogenous metabolites can directly alter protein structure and function. By mapping these succination sites across the proteome, researchers can identify proteins whose function may be regulated by fluctuations in Krebs cycle intermediates, thereby linking cellular metabolic status directly to protein activity and signaling pathways.

Table 1: Key Concepts in Proteomic Analysis of this compound

ConceptDescriptionRelevance to this compound
Succination A post-translational modification where a succinyl group is added to a cysteine residue, forming this compound. This is the primary mechanism by which this compound modifies proteins, linking it to cellular function.
Redox Proteomics The large-scale study of reversible and irreversible oxidative modifications of proteins, particularly on cysteine residues. creative-proteomics.comresearchgate.netProvides the methodological framework (e.g., MS-based techniques) to identify and quantify succination sites. nih.gov
Cysteine Functionality Mapping The process of identifying specific cysteine residues within proteins and characterizing their roles in catalysis, regulation, and structure. rsc.orgSuccination mapping contributes to this by identifying cysteines regulated by metabolic intermediates like fumarate.
Michael Addition The chemical reaction responsible for the formation of this compound from cysteine and fumarate. nih.govUnderstanding this reaction is fundamental to studying the conditions under which protein succination occurs.

Integrated Metabolomics and Network Pharmacology Approaches for Unveiling this compound's Mechanisms

To fully comprehend the biological impact of this compound, it is essential to move beyond its identification and delve into its mechanisms of action. The integration of metabolomics and network pharmacology offers a powerful strategy for this purpose. nih.gov Metabolomics allows for the quantitative analysis of this compound and related metabolites in biological samples, revealing how its levels change in response to various stimuli or in different disease states. Network pharmacology then uses this information to predict the protein targets and biological pathways affected by these changes. nih.govdovepress.com

This integrated approach can create a comprehensive "drug-target-disease" network, contextualizing the role of this compound within complex biological systems. nih.govdovepress.com For example, by identifying a correlation between elevated this compound levels (via metabolomics) and the progression of a specific pathology, network pharmacology can be employed to predict which protein networks are most likely being perturbed by the increased succination. These predictions can then be validated through targeted molecular experiments. This dual approach provides a more holistic understanding, connecting the presence of a metabolite to its functional consequences at a systemic level. nih.gov

Development of Novel this compound-Based Biomarkers for Pathophysiological States

The formation of this compound is intrinsically linked to metabolic stress, particularly conditions that lead to an accumulation of fumarate. This makes it a strong candidate as a biomarker for various pathophysiological states, especially those involving mitochondrial dysfunction. A biomarker is a measurable indicator of a biological state or condition, and this compound fits this definition as its levels have been shown to change in specific disease contexts. nih.govscienceopen.comnih.gov

Studies have identified S-(2-Succinyl)cysteine, the protein-bound form of this compound, as a novel modification that increases in human skin collagen with age and is elevated in the muscle protein of diabetic rats. nih.gov This suggests its potential as a biomarker for both aging and diabetes. Furthermore, alterations in this compound levels have been noted in contexts of liver injury and doxorubicin-induced cardiotoxicity, highlighting its potential relevance across a spectrum of conditions. The development of robust, sensitive assays for quantifying both free and protein-bound this compound in accessible biofluids like blood and urine is a critical next step in establishing its clinical utility as a biomarker. fatihozaltin.com

Table 2: this compound as a Potential Biomarker

Pathophysiological StateObservationReference
Diabetes Increased levels of S-(2-Succinyl)cysteine found in muscle protein of diabetic rats. nih.gov
Aging Concentration of S-(2-Succinyl)cysteine increases in human skin collagen with age. nih.gov
Metabolic Stress Considered a key marker of metabolic stress, particularly under conditions of elevated fumarate.
Liver Injury Levels can change in response to liver damage.
Cardiotoxicity Identified as a discriminant metabolite in doxorubicin-induced cardiotoxicity.

Elucidating Underexplored Biological Roles and Complex Pathway Interactions of this compound

The primary known pathway interaction for this compound is its formation from cysteine and fumarate, an intermediate of the tricarboxylic acid (TCA) cycle. nih.gov This positions this compound at the nexus of amino acid metabolism and central carbon metabolism. The TCA cycle is a fundamental series of chemical reactions used by aerobic organisms to generate energy. frontiersin.orgnih.gov The formation of this compound, therefore, represents a potential diversion of a key metabolite, fumarate, from this central energy-producing pathway.

One of the most significant, yet still underexplored, biological roles of this modification is its potential to regulate enzyme activity. Research has demonstrated that fumarate can inactivate the sulfhydryl-containing enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) through the formation of this compound on its active site cysteine residues. nih.gov This finding suggests that fumarate, via succination, may act as an endogenous electrophile that can directly regulate metabolic pathways. nih.gov Elucidating which other proteins are targeted for succination and how this modification affects their function is a major frontier in understanding the broader biological roles of this compound. Future research will likely uncover complex feedback loops and crosstalk between the TCA cycle and other cellular processes mediated by this unique modification.

Methodological Advancements for Enhanced Comprehensive Profiling of this compound within the Metabolome

To fully explore the roles of this compound, advancements in analytical methodologies are crucial for its sensitive and accurate detection within the complex matrix of the metabolome. Current and future methods are focused on improving the identification and quantification of this specific amino acid derivative.

Mass spectrometry (MS), coupled with liquid chromatography (LC-MS), remains the cornerstone for metabolomic analysis. The development of specialized MS-based workflows, such as Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA), can be adapted to provide proteome-scale assessment of cysteine modifications, including succination, without requiring enrichment steps. researchgate.net For the analysis of the free metabolite, advancements in pre-column derivatization techniques, similar to those used for other amino acids, can enhance detection sensitivity and allow for high-throughput analysis using high-performance liquid chromatography (HPLC). shimadzu.com

In addition to experimental techniques, computational approaches are also advancing the field. Functional site profiling and electrostatic analysis can be used to predict which cysteine residues in the proteome are most likely to be susceptible to succination based on their local sequence and structural environment. nih.gov Integrating these predictive computational methods with empirical MS data will provide a more comprehensive and accurate profile of this compound's prevalence and distribution, accelerating our understanding of its role in health and disease.

Q & A

Q. What experimental strategies resolve contradictions in reported biological roles of this compound (e.g., pro-oxidant vs. antioxidant effects)?

  • Methodological Guidance : Design dose-response studies across multiple cell lines or model organisms to assess context-dependent effects. Use transcriptomic or metabolomic profiling to identify pathways influenced by the compound. Validate findings with knockout models (e.g., CRISPR-Cas9) of associated enzymes like cystathionine β-synthase .

Q. How can researchers optimize in vivo delivery of this compound for pharmacokinetic studies?

  • Methodological Guidance : Employ nanoencapsulation or prodrug strategies to enhance bioavailability. Use radiolabeled (e.g., ¹⁴C) or fluorescently tagged derivatives for real-time tracking in animal models. Validate distribution data via mass spectrometry imaging (MSI) or autoradiography .

Q. What statistical approaches are appropriate for analyzing clustered data in studies involving this compound (e.g., repeated measurements in longitudinal experiments)?

  • Methodological Guidance : Apply mixed-effects models to account for intra-subject variability. Use Bonferroni correction for multiple comparisons in hypothesis testing. For metabolomic datasets, integrate multivariate analyses like PCA or PLS-DA to identify metabolite correlations .

Data Presentation and Validation

Q. What criteria should guide the inclusion of this compound data in peer-reviewed publications?

  • Methodological Guidance : Provide raw spectral data (e.g., NMR peaks, HRMS spectra) in supplementary materials. For biological assays, report IC₅₀ values, confidence intervals, and effect sizes. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset deposition in repositories like MetaboLights .

Q. How can interdisciplinary collaborations enhance mechanistic studies of this compound?

  • Methodological Guidance : Partner with computational chemists for molecular docking simulations to predict enzyme interactions. Collaborate with clinicians to translate findings into disease models (e.g., metabolic disorders). Use shared data platforms like Zenodo for collaborative analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Cysteinosuccinic acid
Reactant of Route 2
Reactant of Route 2
S-Cysteinosuccinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.